Cysteinyl-tyrosyl-phenylalanyl-glutamyl-asparaginyl-cysteine
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Overview
Description
Cysteinyl-tyrosyl-phenylalanyl-glutamyl-asparaginyl-cysteine is a peptide composed of six amino acids: cysteine, tyrosine, phenylalanine, glutamic acid, asparagine, and another cysteine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cysteinyl-tyrosyl-phenylalanyl-glutamyl-asparaginyl-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (cysteine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (tyrosine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for phenylalanine, glutamic acid, asparagine, and the final cysteine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through their natural protein synthesis machinery. This method is advantageous for producing large quantities of the peptide.
Chemical Reactions Analysis
Types of Reactions
Cysteinyl-tyrosyl-phenylalanyl-glutamyl-asparaginyl-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino acid side chains can participate in substitution reactions, such as the phosphorylation of tyrosine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Kinases and ATP are used for phosphorylation reactions.
Major Products
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Regeneration of free thiol groups.
Substitution: Phosphorylated peptides.
Scientific Research Applications
Cysteinyl-tyrosyl-phenylalanyl-glutamyl-asparaginyl-cysteine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications in targeting specific proteins or pathways in diseases.
Industry: Utilized in the development of peptide-based materials and biocatalysts.
Mechanism of Action
The mechanism of action of cysteinyl-tyrosyl-phenylalanyl-glutamyl-asparaginyl-cysteine involves its interaction with specific molecular targets. The peptide can bind to proteins through its amino acid side chains, influencing protein structure and function. For example, the cysteine residues can form disulfide bonds with target proteins, while the tyrosine residue can be phosphorylated, altering signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Glutathione (γ-L-glutamyl-L-cysteinyl-glycine): A tripeptide involved in cellular redox regulation.
Oxytocin (Cysteinyl-tyrosyl-isoleucyl-glutaminyl-asparaginyl-cysteine-prolyl-leucine-glycine): A nonapeptide hormone involved in social bonding and reproduction.
Uniqueness
Cysteinyl-tyrosyl-phenylalanyl-glutamyl-asparaginyl-cysteine is unique due to its specific sequence and the presence of both cysteine and tyrosine residues, which allow for diverse chemical modifications and interactions. This makes it a valuable tool for studying protein interactions and developing therapeutic agents.
Properties
CAS No. |
106897-47-6 |
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Molecular Formula |
C33H44N8O10S2 |
Molecular Weight |
776.9 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C33H44N8O10S2/c34-20(15-52)28(45)38-22(13-18-6-8-19(42)9-7-18)31(48)39-23(12-17-4-2-1-3-5-17)30(47)37-21(10-11-26(35)43)29(46)40-24(14-27(36)44)32(49)41-25(16-53)33(50)51/h1-9,20-25,42,52-53H,10-16,34H2,(H2,35,43)(H2,36,44)(H,37,47)(H,38,45)(H,39,48)(H,40,46)(H,41,49)(H,50,51)/t20-,21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
QPZFVIRSZDXRIW-OOPVGHQCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CS)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CS)N |
Origin of Product |
United States |
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